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For Researchers, Scientists, and Drug Development Professionals

Introduction
Delta-damascone is a potent, synthetic flavor ingredient prized for its complex and desirable

aroma profile.[1][2] Chemically classified as a rose ketone, it imparts intense fruity, floral, and

sweet notes, often described as reminiscent of blackcurrant, rose, apple, and plum with

tobacco undertones.[3] Its exceptional diffusion and stability make it a valuable component in

the formulation of a wide range of food and beverage products. This document provides

detailed application notes and protocols for the analysis and utilization of delta-damascone in

a research and development setting.

Physicochemical and Sensory Properties
A thorough understanding of delta-damascone's properties is essential for its effective

application.

Chemical and Physical Properties
Delta-damascone is a colorless to pale yellow liquid with a characteristic odor.[1][2][3] Key

physicochemical properties are summarized in the table below.
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Property Value Reference

Chemical Name

1-(2,6,6-trimethyl-3-

cyclohexen-1-yl)-2-buten-1-

one

[3]

CAS Number 57378-68-4 [3]

Molecular Formula C₁₃H₂₀O [4]

Molecular Weight 192.3 g/mol [4]

Boiling Point 253 °C (predicted) [5]

Flash Point 103 °C [4]

Water Solubility
77.2 mg/L at 20°C

(experimental)
[6]

logP (o/w) 4.2 [7]

Vapor Pressure 0.020281 mm Hg @ 23°C [7]

Sensory Characteristics
Delta-damascone is recognized for its powerful and multifaceted aroma. Its sensory profile is

concentration-dependent, and it is often used in trace amounts to achieve the desired effect.
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Attribute Description Reference

Odor Profile

Fruity (blackcurrant, cassis,

apple, plum), floral (rose),

sweet, with earthy and tobacco

nuances.

[3][7]

Flavor Profile

Corresponds to its aromatic

profile, contributing

significantly to the overall fruit

and floral character of a

product.

Odor Threshold 0.007 ng/L in air [4]

Regulatory Status

FEMA GRAS (Generally

Recognized as Safe), JECFA

No. 386

[8]

Applications in Food Products
Delta-damascone is a versatile flavor ingredient used across a variety of food and beverage

categories.
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Food Category
Typical Use Level
(ppm)

Purpose Reference

Non-alcoholic

Beverages
up to 0.02

To enhance fruit and

floral notes in soft

drinks, juices, and

flavored waters.

[3][5]

Hard & Soft Candy up to 0.02

To provide a rich and

long-lasting fruity-

floral flavor.

[5]

Chewing Gum up to 0.1

For a powerful and

sustained flavor

release.

[5]

Baked Goods Not specified
To add complexity to

fruit fillings and icings.
[1][2]

Desserts & Ice Cream Not specified

To create authentic

and impactful fruit and

floral profiles.

[1][2]

Experimental Protocols
Quantification of Delta-Damascone in a Beverage Matrix
This protocol outlines a method for the extraction and quantification of delta-damascone from

a clear beverage matrix (e.g., apple juice) using Headspace Solid-Phase Microextraction (HS-

SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of delta-damascone in a beverage sample.

Materials:

Beverage sample

Delta-damascone analytical standard

Sodium chloride (NaCl)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.thegoodscentscompany.com/data/rw1006961.html
https://www.chembk.com/en/chem/Delta%20Damascone
https://www.chembk.com/en/chem/Delta%20Damascone
https://www.chembk.com/en/chem/Delta%20Damascone
https://www.ulprospector.com/en/la/Food/Detail/15357/359206/Delta-Damascone?surl=aHR0cHM6Ly93d3cudWxwcm9zcGVjdG9yLmNvbS9lbi9sYS9Gb29kL3NlYXJjaD9zdGFydD01NzAwJnM9U3VwcGxpZXIlN0NE
https://www.ulprospector.com/en/eu/Food/Detail/14688/359206/Delta-Damascone
https://www.ulprospector.com/en/la/Food/Detail/15357/359206/Delta-Damascone?surl=aHR0cHM6Ly93d3cudWxwcm9zcGVjdG9yLmNvbS9lbi9sYS9Gb29kL3NlYXJjaD9zdGFydD01NzAwJnM9U3VwcGxpZXIlN0NE
https://www.ulprospector.com/en/eu/Food/Detail/14688/359206/Delta-Damascone
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized water

HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane -

DVB/CAR/PDMS)

Gas Chromatograph with a Mass Selective Detector (GC-MS)

Analytical balance

Vortex mixer

Procedure:

Standard Preparation:

Prepare a stock solution of delta-damascone (1000 µg/mL) in ethanol.

Create a series of working standard solutions by serial dilution of the stock solution with

deionized water to achieve concentrations ranging from 0.1 to 50 µg/L.

Sample Preparation:

Pipette 10 mL of the beverage sample into a 20 mL HS-SPME vial.

For the calibration curve, pipette 10 mL of each working standard solution into separate

vials.

Add 2 g of NaCl to each vial to increase the ionic strength and promote the release of

volatile compounds.

Immediately seal the vials with the screw caps.

Gently vortex the vials for 30 seconds to dissolve the salt.

HS-SPME:

Place the vials in the autosampler tray.
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Equilibrate the sample at 40°C for 15 minutes with agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

GC-MS Analysis:

Injector: Splitless mode, 250°C.

SPME Desorption: 5 minutes in the injector.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: 5°C/min to 150°C.

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for delta-
damascone (e.g., m/z 123, 192, 69).

Data Analysis:

Construct a calibration curve by plotting the peak area of the target ion against the

concentration of the standards.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/product/b1588474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantify the concentration of delta-damascone in the beverage sample using the

calibration curve.

Sample & Standard Preparation

HS-SPME GC-MS Analysis Data Processing

Beverage Sample 10 mL Sample + 2g NaCl
in 20 mL Vial

Delta-Damascone Standard 10 mL Standard + 2g NaCl
in 20 mL Vial

Equilibration
(40°C, 15 min)

Headspace Extraction
(40°C, 30 min)

SPME Desorption
(250°C, 5 min)

GC Separation
(DB-5ms column)

MS Detection
(SIM Mode)

Calibration Curve
Construction

Quantification of
Delta-Damascone

Click to download full resolution via product page

Workflow for the quantification of delta-damascone.

Sensory Evaluation: Triangle Test
This protocol describes a triangle test to determine if a perceptible difference exists between a

control beverage and a beverage containing a low concentration of delta-damascone.

Objective: To determine if the addition of delta-damascone at a specific concentration creates

a perceivable sensory difference.

Materials:

Control beverage

Test beverage (control beverage with added delta-damascone at a target concentration)

Sensory evaluation booths with controlled lighting and ventilation

Identical, odor-free sample cups labeled with random 3-digit codes

Water for palate cleansing

Ballot sheets or sensory software
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Procedure:

Panelist Selection and Training:

Recruit 20-30 panelists who are regular consumers of the beverage type.

Conduct a brief training session to familiarize panelists with the triangle test procedure.

Sample Preparation and Presentation:

Prepare the control and test beverages. Ensure they are at the same temperature.

For each panelist, present three coded samples: two are identical (either both control or

both test) and one is different.

The order of presentation of the three samples should be randomized for each panelist.

There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

Evaluation:

Instruct panelists to evaluate the samples from left to right.

Panelists should cleanse their palate with water between samples.

Ask panelists to identify the sample that is different from the other two.

Panelists must make a choice, even if they are guessing.

Data Analysis:

Count the number of correct responses.

Compare the number of correct responses to a statistical table for triangle tests (based on

the number of panelists and the desired significance level, e.g., p < 0.05).

If the number of correct identifications is greater than or equal to the critical value in the

table, it can be concluded that a significant sensory difference exists between the

samples.
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Panelist Receives
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Panelist Evaluates
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Identify the
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Correct Identification
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Significant Difference?

Yes No
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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